3'-Bromo-2'-fluoro-6'-hydroxyacetophenone
Overview
Description
3’-Bromo-2’-fluoro-6’-hydroxyacetophenone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol. This compound is commonly used in scientific experiments due to its unique chemical properties.
Preparation Methods
The synthesis of 3’-Bromo-2’-fluoro-6’-hydroxyacetophenone can be achieved through various methods. One common method involves the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone using bromine in glacial acetic acid . Another method includes the use of NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . These methods result in high yields and selectivity for the desired product.
Chemical Reactions Analysis
3’-Bromo-2’-fluoro-6’-hydroxyacetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduction products.
Common reagents used in these reactions include N-bromosuccinimide (NBS), NaBr, and various catalysts such as FeCl3 and Mg(ClO4)2 . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Bromo-2’-fluoro-6’-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-fluoro-6’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3’-Bromo-2’-fluoro-6’-hydroxyacetophenone can be compared with other similar compounds such as:
2-Bromo-2’-hydroxyacetophenone: This compound has similar chemical properties but lacks the fluorine atom, which can affect its reactivity and applications.
3’-Bromo-6’-fluoro-2’-hydroxyacetophenone: This is another closely related compound with a different substitution pattern, which can lead to variations in its chemical behavior and applications.
The uniqueness of 3’-Bromo-2’-fluoro-6’-hydroxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-bromo-2-fluoro-6-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)7-6(12)3-2-5(9)8(7)10/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIBFMYDLGTEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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